トリアジフラム

概要

説明

Triaziflam is a herbicide used for the treatment of weeds . It is developed by the Idemitsu Kosan company .

Synthesis Analysis

Triaziflam can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Molecular Structure Analysis

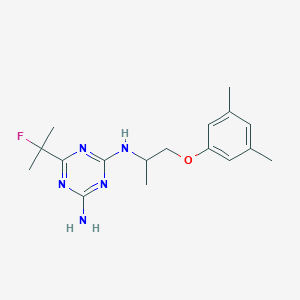

The molecular formula of Triaziflam is C17H24FN5O . Its molecular weight is 333.4038 . The IUPAC name for Triaziflam is (RS)-N-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine .

Chemical Reactions Analysis

Triaziflam is extensively hepatic; hydroxylation via CYP3A4 (initial step in metabolism) with subsequent glucuronide conjugation to 6 metabolites .

Physical And Chemical Properties Analysis

Triaziflam is a white crystalline substance with a density of 1.187g/cm3 . It has a boiling point of 540°C at 760mmHg and a flash point of 280.4°C .

科学的研究の応用

トリアジフラム: 科学研究アプリケーションの包括的な分析

農業における除草剤効果: トリアジフラムは、特に水田における広葉雑草とイネ科雑草に対して効果的な、前処理および後処理除草剤として使用されます。 その適用は、雑草の個体数を抑制することにより、作物の安全性を確保し、収量を向上させます .

光化学系II電子伝達阻害: 研究では、トリアジフラムが植物内の複数の部位で作用し、植物のエネルギー生産に不可欠な光化学系II電子伝達(PET)を阻害することが示されています。 この作用は、よく知られている除草剤であるアトラジンと類似しています .

3. 微小管形成阻害による有糸分裂の破壊 研究によると、トリアジフラムは微小管形成を阻害することにより、植物の細胞分裂を破壊する可能性があることが示唆されています。 これにより、植物生物学における細胞周期制御と発生を研究するための有効な物質となります .

セルロース合成阻害: トリアジフラムは、植物細胞壁の形成と完全性に不可欠なセルロース合成を阻害することが観察されています。 この特性は、植物細胞壁の生合成とその植物の成長への影響を理解するために、研究で活用されています .

エナンチオ選択的生物活性: この化合物は、エナンチオ選択的活性を示しており、トリアジフラムの異なるエナンチオマーは、異なる生物学的効果を持つ可能性があります。 この特性は、農業におけるキラル化学物質とその環境への影響の研究において重要です .

環境運命とエコ毒性研究: トリアジフラムの環境挙動、すなわち環境における分解、残留性、移動は、そのエコ毒性と潜在的な人間の健康への影響を評価するために研究されています。 これらの研究は、規制承認と安全な使用ガイドラインにとって重要です .

Safety and Hazards

作用機序

Triaziflam, also known as Triaziflam [ISO], is a herbicide that has been used for the treatment of weeds . This article will cover the mechanism of action of Triaziflam, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Triaziflam primarily targets the cellulose synthases (CESAs) . These are enzymes that play a crucial role in the biosynthesis of cellulose, a homopolymer of many chains of β- (1,4)-linked glucose that laterally associate together into a cellulose microfibril . Cellulose provides mechanical support to growing plant cells and is a key component of the plant cell wall .

Mode of Action

Triaziflam inhibits the activity of CESAs, thereby disrupting the process of cellulose biosynthesis . It is suggested that Triaziflam and related diaminotriazines affect multiple sites of action which include photosystem II electron transport and cellulose biosynthesis .

Biochemical Pathways

The inhibition of CESAs by Triaziflam affects the biosynthesis of cellulose, a critical biochemical pathway in plants. This disruption leads to a decrease in the production of cellulose microfibrils, which are essential for the structural integrity of the plant cell wall .

Result of Action

The inhibition of cellulose biosynthesis by Triaziflam leads to significant molecular and cellular effects. It blocks cell division in plant tissues, leading to a condensed state of prometaphase in the chromosomes . This disruption of mitosis is accompanied by a loss of spindle and phragmoplast microtubule arrays . Additionally, there is a decline in cellulose deposition in cell walls .

Action Environment

The efficacy and stability of Triaziflam, like other herbicides, can be influenced by various environmental factors. It’s important to note that the persistence and transport of herbicides in the environment can be influenced by factors such as soil type, rainfall, temperature, and pH .

生化学分析

Biochemical Properties

Triaziflam interacts with several enzymes and proteins within the cell. It is known to inhibit the process of cellulose biosynthesis, a crucial biochemical reaction in plants . This inhibition is achieved by affecting the activity of cellulose synthases (CESAs), which are the processive glycosyltransferases responsible for catalyzing the conversion of UDP-glucose to cellulose .

Cellular Effects

Triaziflam has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cellulose biosynthesis, leading to changes in cell wall structure and composition . This disruption causes loss of directional cellular expansion, resulting in cells becoming radially swollen and growth organs becoming dwarfed .

Molecular Mechanism

The molecular mechanism of Triaziflam involves its binding interactions with biomolecules and changes in gene expression. Triaziflam exerts its effects at the molecular level by inhibiting the activity of cellulose synthase complex (CSC), a multi-protein complex responsible for cellulose synthesis . This inhibition disrupts the formation of cellulose microfibrils, leading to alterations in the cell wall structure .

Temporal Effects in Laboratory Settings

It is known that the compound has long-lasting action and is non-selective, acting at multiple sites on the weed

Metabolic Pathways

Triaziflam is involved in the metabolic pathway of cellulose biosynthesis . It interacts with the enzyme cellulose synthase, which plays a crucial role in this pathway

Transport and Distribution

It is known that the compound affects the subcellular localization of fluorescently tagged proteins in Arabidopsis seedlings , suggesting that it may interact with certain transporters or binding proteins.

Subcellular Localization

Triaziflam appears to affect the subcellular localization of certain proteins within the cell

特性

IUPAC Name |

2-N-[1-(3,5-dimethylphenoxy)propan-2-yl]-6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN5O/c1-10-6-11(2)8-13(7-10)24-9-12(3)20-16-22-14(17(4,5)18)21-15(19)23-16/h6-8,12H,9H2,1-5H3,(H3,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFUITYPUYMIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(C)NC2=NC(=NC(=N2)N)C(C)(C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057956 | |

| Record name | Triaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131475-57-5 | |

| Record name | Triaziflam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131475-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triaziflam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131475575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZIFLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YLQ9Y83PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

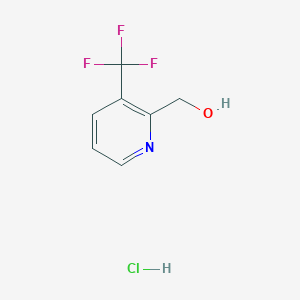

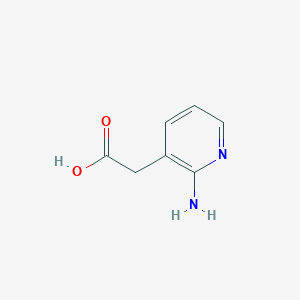

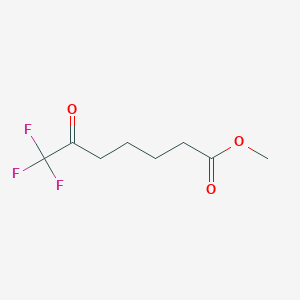

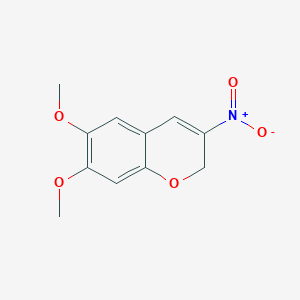

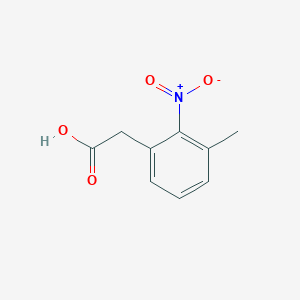

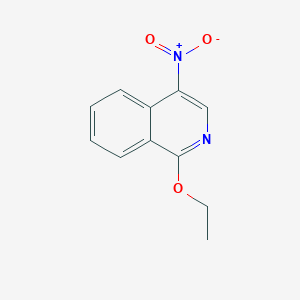

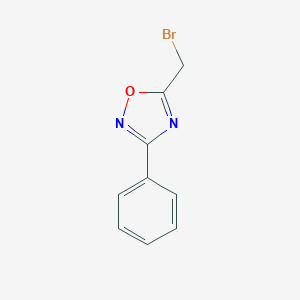

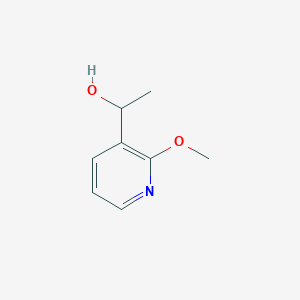

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)